molecular formula C13H13NO3 B8395521 2-(cyclopentyloxy)-1H-isoindole-1,3(2H)-dione

2-(cyclopentyloxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B8395521
M. Wt: 231.25 g/mol
InChI Key: NVPKORYDZQJTSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopentyloxy)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The compound is characterized by the presence of a cyclopentyloxy group attached to the nitrogen atom of the isoindole ring. This structural feature imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentyloxy)-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with cyclopentanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.

    Phthalic Anhydride and Cyclopentanol Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved efficiency. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent quality and high yield of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentyloxy)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The cyclopentyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Acidic or basic medium, room temperature to elevated temperatures

  • Reduction

      Reagents: Lithium aluminum hydride, sodium borohydride

      Conditions: Anhydrous solvents, low temperatures

  • Substitution

      Reagents: Halogenating agents, nucleophiles

      Conditions: Solvent choice depends on the nucleophile, temperature varies

Major Products Formed

    Oxidation: Formation of isoindole oxides

    Reduction: Formation of isoindole amines

    Substitution: Formation of various substituted isoindole derivatives

Scientific Research Applications

2-(Cyclopentyloxy)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(cyclopentyloxy)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexyloxy)-1H-isoindole-1,3(2H)-dione
  • 2-(Cyclobutyloxy)-1H-isoindole-1,3(2H)-dione
  • 2-(Cyclopropoxy)-1H-isoindole-1,3(2H)-dione

Uniqueness

2-(Cyclopentyloxy)-1H-isoindole-1,3(2H)-dione is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

2-cyclopentyloxyisoindole-1,3-dione

InChI

InChI=1S/C13H13NO3/c15-12-10-7-3-4-8-11(10)13(16)14(12)17-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2

InChI Key

NVPKORYDZQJTSQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of N-hydroxypthalimide (10.00 g, 61.3 mmol), cyclopentylbromide (8.21 mL, 76.63 mmol), and 1,8-diazabicyclo[5.4.0]undec-7-ene (13.75 mL, 76.6 mmol) were combined under an Argon atmosphere in dimethylformamide (50 mL). The mixture was heated to 55° C. and stirred vigorously for 1.5 hours. After cooling to ambient temperature, the solvent was removed in vacuo and the residue was partitioned between ethyl acetate and 1N hydrochloric acid. After separating the phases, the aqueous layer was extracted again with ethyl acetate. The combined organic layers were washed with 5% w/v potassium carbonate, saturated aqueous brine, dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo. The residue was triturated with hexane, filtered, and dried under high vacuum to provide 2-(cyclopentyloxy)-1H-isoindole-1,3(2H)-dione (11.37 g, 80%). H1-NMR (chloroform-D3): 1.61 (m, 2H), 1.77 (m, 2H), 1.97 (m, 4H), 4.91 (m, 1H), 7.73 (m, 2H), 7.82 (m, 2H). MS(ESI): 254 (M+Na).
Quantity
10 g
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reactant
Reaction Step One
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8.21 mL
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reactant
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13.75 mL
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reactant
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50 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of bromocyclopentane (14.9 g), N-hydroxyphthalimide (16.3 g), triethylamine (15 ml), and dimethylformamide (30 ml) was stirred for 16 hours, then poured into water (500 ml). The oily mixture was extracted with ethyl acetate, and the combined extracts, after washing (water), drying, and removal of solvent gave a white solid. This solid was recrystallised from ethanol to give N-cyclopentyloxyphthalimide (11.37 g, 49%); m.p. 81.2°-82.5°; νmax. (CHBr3) include 1780, 1720 cm-1 (CO--N--CO), 970 cm-1 (>N--O--
Quantity
14.9 g
Type
reactant
Reaction Step One
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16.3 g
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reactant
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15 mL
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reactant
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30 mL
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reactant
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Quantity
500 mL
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solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Solid potassium carbonate (8.64 g, 62.5 mmol) was added to a solution of N-hydroxyphthalimide (4.08 g, 25.0 mmol) in dimethyl sulfoxide (38 mL), and the mixture was stirred at 25° C. for 5 min. To the mixture cyclopentyl bromide (37.5 mmol, 4.02 mL) was added, and the mixture stirred at 80° C. for 3 h. After cooling in ice, the mixture was poured into cold water and the resulting precipitate was collected by filtration in vacuo, washed with water (25 mL) and hexanes (15 mL) and dried in vacuo to afford 2-cyclopentyloxy-isoindole-1,3-dione (4.89 g, 85%) as an off-white solid which was used in the next step without further purification.
Quantity
8.64 g
Type
reactant
Reaction Step One
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
38 mL
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solvent
Reaction Step One
Quantity
4.02 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three

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